Neolitsine

Description

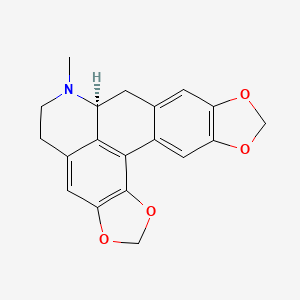

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEOKAJRKHTDOS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317401 | |

| Record name | (+)-Neolitsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2466-42-4 | |

| Record name | (+)-Neolitsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Neolitsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neolitsine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q6569M3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Neolitsine: A Comprehensive Structural Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolitsine, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community for its potential biological activities. A fundamental prerequisite for any investigation into its therapeutic applications or mechanism of action is a thorough understanding of its chemical structure. This technical guide provides a detailed elucidation of the molecular architecture of this compound, presenting its key structural identifiers, physicochemical properties, and a visual representation of its chemical graph. This document is intended to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.

Chemical Identity and Molecular Formula

This compound is systematically identified by several chemical nomenclature and registry systems. These identifiers are crucial for unambiguous database searching and referencing in scientific literature.

| Identifier Type | Value | Reference |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2] |

| IUPAC Name | (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0²,¹⁰.0⁴,⁸.0¹⁶,²³.0¹⁸,²²]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | [1] |

| CAS Registry Number | 2466-42-4 | [1] |

| PubChem CID | 10064778 | [1] |

| ChEMBL ID | CHEMBL404684 | [1] |

Molecular Structure and Stereochemistry

The chemical structure of this compound is characterized by a tetracyclic aporphine core. This core consists of a dibenzo[de,g]quinoline ring system. The structure is further distinguished by the presence of two methylenedioxy groups attached to the aromatic rings and a methyl group on the nitrogen atom.

The stereochemistry of this compound is an essential feature of its chemical identity. The absolute stereochemistry at the chiral center is designated as (S), leading to the systematic name (7aS)-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1][3]benzodioxolo[6,5,4-de:5′,6′-g]quinoline.[2]

2D Chemical Structure

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Line Notation Representations

Line notations provide a text-based method for representing chemical structures. These are particularly useful for computational chemistry and cheminformatics applications.

| Notation Type | String | Reference |

| SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3 | [1] |

| InChI | InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1 | [1] |

| InChIKey | GKEOKAJRKHTDOS-ZDUSSCGKSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are important for understanding its behavior in biological systems and for the design of analytical methods.

| Property | Value | Unit | Reference |

| Molecular Weight | 323.34 | g/mol | [2] |

| Monoisotopic Mass | 323.11575802 | Da | [1] |

| XLogP3 | 3.1 | [1] | |

| Hydrogen Bond Donor Count | 0 | [4] | |

| Hydrogen Bond Acceptor Count | 5 | [5] | |

| Rotatable Bond Count | 0 | [5] | |

| Topological Polar Surface Area | 40.2 | Ų | [1] |

Experimental Protocols

This section is reserved for the inclusion of detailed experimental methodologies for key experiments cited in future studies. This may include, but is not limited to, protocols for isolation and purification, spectroscopic analysis (NMR, MS, IR), and crystallographic studies.

Signaling Pathways and Biological Activity

This section will be populated with information regarding the known signaling pathways in which this compound is involved and a summary of its biological activities as more research becomes available. Diagrams of these pathways will be generated using Graphviz.

Logical Relationship of Chemical Identifiers

The various chemical identifiers for this compound are interconnected and provide a comprehensive profile of the molecule. The following diagram illustrates the logical flow from the fundamental molecular formula to more complex structural representations.

References

- 1. This compound | C19H17NO4 | CID 10064778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Synthesis of (±)-neolitsine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. Phytochemical: (S)-Neolitsine [caps.ncbs.res.in]

An In-Depth Technical Guide to Neolitsine: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolitsine, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. The document summarizes key quantitative data, outlines experimental protocols, and visualizes associated biochemical pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a tetracyclic alkaloid belonging to the aporphine class, characterized by the chemical formula C₁₉H₁₇NO₄ and a molecular weight of 323.3 g/mol . First identified in the mid-20th century, this compound is primarily found in plant species of the Lauraceae and Menispermaceae families. This guide delves into the foundational research surrounding this compound, offering a technical exploration of its origins and the scientific processes behind its isolation.

Discovery of this compound

The initial discovery of this compound can be traced back to studies on the chemical constituents of Neolitsea pulchella, a plant belonging to the Lauraceae family. While the seminal publication from 1965 in the Journal of the Chemical Society C provides a foundational reference, subsequent research on other related species, such as Neolitsea pubescens, has further elaborated on the presence and isolation of this alkaloid. In these early investigations, this compound was identified as a major alkaloidal component of the plant bark.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the genera Neolitsea and Cissampelos. The table below summarizes the key natural sources of this alkaloid.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Neolitsea pulchella | Lauraceae | Leaves, Bark | [1] |

| Neolitsea pubescens | Lauraceae | Bark | [2] |

| Cissampelos capensis | Menispermaceae | Aerial Parts |

Experimental Protocols

Isolation of this compound from Neolitsea pubescens Bark

The following protocol is based on the methodology described for the isolation of alkaloids from the bark of Neolitsea pubescens[2].

4.1.1. Extraction

-

Mill and dry the bark of Neolitsea pubescens.

-

Extract the milled bark (750 g) to yield a crude alkaloid mixture (9.0 g). The specific solvent and extraction technique (e.g., maceration, Soxhlet extraction) should be optimized based on preliminary trials.

4.1.2. Chromatographic Separation

-

Prepare a chromatography column with neutral alumina. The neutrality of the alumina can be achieved by treatment with ethyl acetate.

-

Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent and load it onto the prepared alumina column.

-

Elute the column with a gradient of solvents, starting with benzene and gradually increasing the polarity by adding chloroform.

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing this compound based on the TLC analysis.

4.1.3. Purification and Characterization

-

Evaporate the solvent from the combined fractions to obtain the isolated compound.

-

Further purify the compound by recrystallization from an appropriate solvent system if necessary.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and compare the data with published literature values.

General Workflow for Alkaloid Isolation

The following diagram illustrates a general workflow for the isolation of aporphine alkaloids from plant material.

Biological Activity and Signaling Pathways

While research on the specific biological activities and mechanisms of action of this compound is ongoing, preliminary studies and the activities of related aporphine alkaloids suggest potential areas of interest. The following sections outline key signaling pathways that are often modulated by natural products and represent potential targets for this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many natural compounds exert their anticancer effects by inducing apoptosis in cancer cells. The intrinsic and extrinsic pathways are the two main routes to apoptosis, both converging on the activation of caspases, the executioner enzymes of this process.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Constitutive activation of this pathway is a hallmark of many cancers, promoting proliferation and preventing apoptosis. Inhibition of the NF-κB pathway is a common mechanism of action for many anti-inflammatory and anticancer agents.

References

The Biosynthesis of Neolitsine: A Technical Guide for Researchers

An In-depth Examination of the Formation of a Promising Aporphine Alkaloid in Plants

Neolitsine, a member of the aporphine class of alkaloids, has garnered significant interest within the scientific community for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for harnessing its full potential, whether through synthetic biology approaches or optimized cultivation and extraction methods. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of aporphine alkaloid formation. While specific enzymatic data for every step in this compound synthesis is still an active area of research, this document outlines the core pathway, details relevant experimental protocols, and presents the available information in a structured format for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway: From Tyrosine to the Aporphine Core

The biosynthesis of this compound, like other aporphine alkaloids, originates from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic transformations that build the characteristic tetracyclic aporphine scaffold. The central and most well-understood intermediate in this process is (S)-reticuline, a pivotal branch-point molecule in the biosynthesis of numerous isoquinoline alkaloids.

The proposed biosynthetic pathway can be broadly divided into two major stages:

-

Stage 1: Formation of (S)-Reticuline from L-Tyrosine. This initial stage involves the conversion of L-tyrosine into two key building blocks, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These molecules then condense to form (S)-norcoclaurine, the first committed intermediate in the benzylisoquinoline alkaloid pathway. A series of subsequent methylation and hydroxylation reactions, catalyzed by various oxidoreductases and methyltransferases, leads to the formation of (S)-reticuline.

-

Stage 2: Oxidative Cyclization of a Reticuline-like Precursor to form the Aporphine Core. This is the hallmark step in the formation of aporphine alkaloids. It involves an intramolecular oxidative carbon-carbon bond formation within a reticuline-like molecule. This reaction is typically catalyzed by specific cytochrome P450-dependent monooxygenases. In the case of this compound, it is hypothesized that an (S)-reticuline derivative undergoes this crucial cyclization to form the aporphine ring system. Subsequent modifications, such as methylenedioxy bridge formation, would then lead to the final this compound molecule.

Quantitative Data Summary

While specific quantitative data for the entire this compound biosynthetic pathway is limited in the current literature, the following table summarizes the types of quantitative data that are typically collected in the study of alkaloid biosynthesis. These serve as a template for future research endeavors focused on this compound.

| Parameter | Description | Typical Range/Value | Plant Species/System |

| Enzyme Kinetics (Km) | Substrate concentration at which the enzyme reaches half of its maximum velocity. | µM to mM range | Varies with enzyme and substrate |

| Enzyme Kinetics (kcat) | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | s⁻¹ to min⁻¹ range | Varies with enzyme |

| Precursor Incorporation Rate | The percentage of a labeled precursor that is incorporated into the final product. | 1% to 20% | Varies with precursor and plant system |

| Intermediate Compound Yield | The amount of a specific intermediate isolated from plant tissue or a cell culture. | ng/g to µg/g of fresh weight | Varies with compound and plant |

| This compound Yield | The final concentration of this compound in the plant material. | mg/g to % of dry weight | Litsea cubeba, Actinodaphne anomala |

Key Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Precursor Feeding Studies

Objective: To identify the precursors of this compound by feeding labeled compounds to the plant and tracking their incorporation into the final molecule.

Methodology:

-

Preparation of Labeled Precursors: Synthesize or commercially obtain isotopically labeled precursors, such as ¹⁴C- or ¹³C-labeled L-tyrosine or (S)-reticuline.

-

Administration to Plant Material: Introduce the labeled precursor to the plant system. This can be done by:

-

Hydroponic feeding: Adding the precursor to the nutrient solution of whole plants.

-

Stem feeding: Injecting the precursor solution directly into the stem.

-

Leaf painting: Applying the precursor solution to the surface of the leaves.

-

Cell suspension culture feeding: Adding the precursor to the liquid culture medium.

-

-

Incubation: Allow the plant material to metabolize the precursor for a defined period (typically 24-72 hours).

-

Extraction of Alkaloids: Harvest the plant tissue and perform a standard alkaloid extraction protocol, often involving solvent extraction and acid-base partitioning.

-

Isolation and Purification of this compound: Purify this compound from the crude extract using chromatographic techniques such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC).

-

Detection of Label Incorporation: Analyze the purified this compound for the presence of the isotopic label using techniques like liquid scintillation counting (for ¹⁴C) or nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (for ¹³C).

Enzyme Assays for Oxidative Coupling

Objective: To identify and characterize the enzyme responsible for the key oxidative cyclization step in this compound biosynthesis.

Methodology:

-

Preparation of Crude Enzyme Extract:

-

Homogenize fresh plant tissue (e.g., young leaves or roots of Litsea cubeba) in a suitable buffer (e.g., phosphate or Tris buffer) containing protease inhibitors and antioxidants.

-

Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract (supernatant).

-

-

Microsomal Fractionation (for Cytochrome P450 enzymes):

-

Perform differential centrifugation of the crude extract to isolate the microsomal fraction, which is enriched in cytochrome P450 enzymes.

-

-

Enzyme Assay Reaction:

-

Set up a reaction mixture containing:

-

The enzyme preparation (crude extract or microsomal fraction).

-

The putative substrate (e.g., (S)-reticuline or a derivative).

-

NADPH as a cofactor for cytochrome P450 reductases.

-

A suitable buffer system.

-

-

Incubate the reaction at an optimal temperature for a specific duration.

-

-

Product Detection and Quantification:

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the extract using HPLC or LC-MS to identify and quantify the formation of the aporphine product.

-

-

Enzyme Characterization:

-

Determine the optimal pH, temperature, and cofactor requirements for the enzyme.

-

Perform kinetic analysis (Km and Vmax) by varying the substrate concentration.

-

Investigate the effect of specific inhibitors (e.g., carbon monoxide for cytochrome P450s) to confirm the enzyme class.

-

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the biosynthetic process and the experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

Neolitsine (Neobractatin): A Deep Dive into its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobractatin (NBT), a natural compound isolated from Garcinia bracteata, has demonstrated significant anti-tumor activities in various cellular models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying neobractatin's effects, focusing on its role in inducing cell cycle arrest, programmed cell death, and inhibition of autophagy. The information presented herein is intended to support further research and drug development efforts targeting novel cancer therapeutics.

Core Mechanisms of Action

Neobractatin exerts its anti-cancer effects through a multi-pronged approach at the cellular level, primarily by inducing cell cycle arrest at two distinct checkpoints and triggering a unique form of programmed cell death known as pyroptosis. Furthermore, it has been observed to inhibit the cellular recycling process of autophagy, which can contribute to its overall anti-tumor efficacy.

Cell Cycle Arrest

Neobractatin has been shown to induce cell cycle arrest at both the G1/S and G2/M transitions in cancer cells[1]. This dual-phase inhibition highlights its potent anti-proliferative capabilities.

-

G1/S Phase Arrest: The arrest at the G1/S checkpoint is mediated by the downregulation of the E2F1 transcription factor and phosphorylated retinoblastoma protein (pRb)[1]. E2F1 is a critical regulator of the cell cycle, controlling the expression of genes necessary for DNA synthesis. By inhibiting E2F1 activity, neobractatin prevents cancer cells from entering the S phase, effectively halting their proliferation[1].

-

G2/M Phase Arrest: Neobractatin induces G2/M arrest through the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α) and the subsequent disruption of mitotic spindle formation[1]. GADD45α is a key sensor of cellular stress and plays a crucial role in maintaining genomic stability. Its increased expression, coupled with the dysregulation of Cyclin B1, leads to the failure of proper mitotic spindle assembly, preventing the cell from proceeding into mitosis[1].

Programmed Cell Death: Pyroptosis

Recent studies have elucidated that neobractatin induces a lytic, pro-inflammatory form of programmed cell death called pyroptosis in esophageal cancer cells[2]. This process is distinct from apoptosis, which is typically non-inflammatory. The pyroptotic pathway initiated by neobractatin involves the following key steps:

-

Induction of Reactive Oxygen Species (ROS): Neobractatin treatment leads to an increase in intracellular ROS levels[2].

-

Upregulation of TOM20 and BAX Translocation: The elevated ROS promotes the upregulation of the mitochondrial outer membrane protein TOM20, which in turn facilitates the translocation of the pro-apoptotic protein BAX to the mitochondria[2].

-

Mitochondrial Dysfunction and Cytochrome c Release: The accumulation of BAX at the mitochondria leads to the release of cytochrome c into the cytoplasm[2].

-

Caspase Activation and GSDME Cleavage: Cytochrome c release triggers the activation of caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves Gasdermin E (GSDME), a key effector of pyroptosis[2].

-

Pore Formation and Cell Lysis: The cleaved N-terminal fragment of GSDME inserts into the plasma membrane, forming pores that lead to cell swelling and eventual lytic cell death[2].

Inhibition of Autophagy

In addition to inducing cell cycle arrest and pyroptosis, neobractatin has been reported to inhibit autophagic flux in cancer cells[3]. Autophagy is a cellular process of self-digestion that can promote cancer cell survival under stress conditions. By inhibiting this pro-survival mechanism, neobractatin may further enhance its anti-cancer effects. The precise molecular mechanism by which neobractatin inhibits autophagy is an area of ongoing investigation.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of neobractatin in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 | [4] |

| A549 | Lung Cancer | 3.46 ± 0.28 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of neobractatin.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of neobractatin for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of neobractatin that inhibits cell growth by 50%, using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with neobractatin at the desired concentration and time points.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blot Analysis

-

Protein Extraction: Lyse neobractatin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GADD45α (e.g., 1:1000 dilution) and Cyclin B1 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Mitotic Spindle Analysis

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with neobractatin.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., 1:500 dilution) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the mitotic spindles using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by neobractatin and a typical experimental workflow for its analysis.

Caption: Overview of Neobractatin's core mechanisms of action.

Caption: A typical experimental workflow for studying Neobractatin's effects.

References

- 1. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]

- 4. The natural compound neobractatin inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Anticancer Potential of Aporphine Alkaloids: A Methodological Overview with Reference to Neolitsine

General Anticancer Properties of Aporphine Alkaloids

Aporphine alkaloids are a class of naturally occurring compounds that have demonstrated a range of biological activities, including potential anticancer effects.[1] Studies on various aporphine alkaloids have indicated their ability to induce cytotoxicity in a variety of cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancerous cells.[1]

Core Experimental Protocols in In-Vitro Anticancer Research

To evaluate the anticancer potential of a compound like Neolitsine, a series of standardized in-vitro assays are typically employed. These protocols are designed to quantify cytotoxicity, and to understand the cellular and molecular mechanisms underlying the compound's effects.

Cytotoxicity Assays

The initial step in assessing the anticancer activity of a compound is to determine its cytotoxicity against various cancer cell lines.

Table 1: Representative Data Presentation for Cytotoxicity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |

| Hypothetical Data | MCF-7 (Breast) | Value | 48 | MTT Assay |

| Hypothetical Data | A549 (Lung) | Value | 48 | MTT Assay |

| Hypothetical Data | HCT116 (Colon) | Value | 48 | MTT Assay |

| Hypothetical Data | HeLa (Cervical) | Value | 48 | MTT Assay |

Note: This table illustrates how quantitative data for a compound like this compound would be presented. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be performed.

Table 2: Representative Data Presentation for Apoptosis Analysis

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control | Value | Value | Value |

| Compound (e.g., this compound) | Value | Value | Value |

Note: This table shows a typical format for presenting data from an Annexin V-FITC/PI apoptosis assay.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations.

Western Blot Analysis for Apoptosis-Related Proteins

To further investigate the molecular mechanism of apoptosis, the expression levels of key apoptosis-regulating proteins can be examined by Western blotting. This includes proteins from the Bcl-2 family (e.g., Bax, Bcl-2) and caspases (e.g., Caspase-3, Caspase-9, PARP).

Cell Cycle Analysis

To assess if the compound affects cell cycle progression, flow cytometry with DNA staining is a standard method.

Table 3: Representative Data Presentation for Cell Cycle Analysis

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Value | Value | Value |

| Compound (e.g., this compound) | Value | Value | Value |

Note: This table illustrates how data from a cell cycle analysis would be summarized.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment and Fixation: Cells are treated with the compound, harvested, and then fixed in cold ethanol to permeabilize the cell membrane.[2][3][4][5][6]

-

RNase Treatment: The fixed cells are treated with RNase to degrade RNA and ensure that PI only binds to DNA.[2][3][4][5][6]

-

PI Staining: The cells are stained with a solution containing propidium iodide.[2][3][4][5][6]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3][4][5][6]

Key Signaling Pathways in Cancer

Natural compounds often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer. While the specific pathways affected by this compound are yet to be determined, the following are commonly investigated in the context of cancer therapeutics.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Experimental Workflow for In-Vitro Anticancer Screening

The overall process of evaluating a natural compound for its in-vitro anticancer activity follows a logical progression from initial screening to mechanistic studies.

Conclusion

While specific in-vitro studies on this compound's anticancer effects are currently lacking, the established methodologies for evaluating natural compounds provide a clear roadmap for future research. Investigating the cytotoxicity, apoptosis-inducing capabilities, and effects on cell cycle progression of this compound in various cancer cell lines is a crucial first step. Subsequent studies can then delve into the molecular mechanisms by examining its impact on key signaling pathways, such as PI3K/Akt and MAPK/ERK. Such a systematic approach will be essential to determine if this compound holds promise as a novel anticancer agent. Researchers, scientists, and drug development professionals are encouraged to explore the potential of this and other aporphine alkaloids in the ongoing search for new cancer therapies.

References

Pharmacological Properties of Neolitsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolitsine, a member of the aporphine class of alkaloids, is a naturally occurring compound found in various plant species, including those of the Cissampelos and Neolitsea genera. This technical guide provides a comprehensive overview of the currently known pharmacological properties of this compound, with a focus on its established anthelmintic activity. While research into its broader therapeutic potential is ongoing, this document summarizes the available quantitative data, details relevant experimental methodologies, and explores potential mechanisms of action based on the activities of related aporphine alkaloids. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product drug discovery and development.

Introduction

Aporphine alkaloids represent a large and structurally diverse group of isoquinoline alkaloids with a wide array of documented pharmacological activities. These activities include anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. This compound, chemically known as (S)-neolitsine, is an aporphine alkaloid that has been isolated from plants such as Cissampelos capensis.[1] While the broader pharmacological profile of this compound is not as extensively characterized as other members of its class, it has demonstrated significant and quantifiable biological activity. This guide will synthesize the existing data on this compound and provide context through the lens of related aporphine alkaloid pharmacology.

Pharmacological Activities of this compound

The most well-documented pharmacological property of this compound is its anthelmintic activity.

Anthelmintic Activity

(S)-Neolitsine has been shown to be effective against the parasitic nematode Haemonchus contortus, a significant pathogen in small ruminants.

Table 1: Anthelmintic Activity of (S)-Neolitsine

| Compound | Target Organism | Assay | Result (EC90) |

| (S)-Neolitsine | Haemonchus contortus | Larval Development Assay | 6.4 µg/mL |

EC90: The concentration at which 90% of larval motility is lost.[1]

Potential Pharmacological Activities Based on Aporphine Alkaloid Class

While specific data for this compound is limited, the broader class of aporphine alkaloids has been extensively studied, revealing a range of other potential pharmacological activities. It is plausible that this compound may share some of these properties.

Anticancer and Cytotoxic Potential

Numerous aporphine alkaloids have demonstrated cytotoxic activity against various cancer cell lines. This suggests that this compound could be a candidate for anticancer research.

Table 2: Representative Cytotoxic Activities of Aporphine Alkaloids

| Alkaloid | Cancer Cell Line | Assay | Result (IC50/CD50) |

| Laurotetanine | HeLa (cervical cancer) | MTT Assay | 2 µg/mL |

| N-methylaurotetanine | HeLa (cervical cancer) | MTT Assay | 15 µg/mL |

| Norboldine | HeLa (cervical cancer) | MTT Assay | 42 µg/mL |

| Boldine | HeLa (cervical cancer) | MTT Assay | 46 µg/mL |

| Nantenine | SMMC-7721 (hepatocellular carcinoma) | CCK-8 Assay | 70.08 ± 4.63 µM |

| Corytuberine | SMMC-7721 (hepatocellular carcinoma) | CCK-8 Assay | 73.22 ± 2.35 µM |

| Liriodenine | A-549, K-562, HeLa, MDA-MB | MTT Assay | IC50 values ranging from 7.4 to 8.8 µg/ml for Norushinsunine |

IC50/CD50: The concentration at which 50% of cells are inhibited or killed.[2][3][4]

Anti-inflammatory Potential

Aporphine alkaloids have also been investigated for their anti-inflammatory properties. A common mechanism of action is the inhibition of nitric oxide (NO) production in macrophages.

Experimental Protocols

Haemonchus contortus Larval Development Assay

This assay is used to determine the anthelmintic activity of a compound against the larval stages of H. contortus.

Workflow Diagram

Caption: Workflow for the Haemonchus contortus larval development assay.

Methodology:

-

Parasite Procurement: Donor sheep are experimentally infected with H. contortus third-stage larvae (L3s). After a patent infection is established (approximately 21-24 days), fecal samples are collected.[5]

-

Copro-culture: Fecal samples are cultured at 27°C and 100% humidity for one week to allow eggs to hatch and develop into L3 larvae.[5]

-

Larval Harvest: L3 larvae are harvested, washed, and stored.[5]

-

Exsheathment: On the day of the assay, L3s are exsheathed by incubation in 0.15% (v/v) sodium hypochlorite (NaClO) at 38°C for 20 minutes.[6]

-

Assay Setup: Exsheathed L3s (xL3s) are washed and dispensed into 96-well plates.

-

Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

-

Incubation: Plates are incubated for a set period (e.g., 72 hours).[7]

-

Motility Assessment: Larval motility is assessed to determine the effect of the compound.

-

Data Analysis: The concentration at which 90% loss of larval motility is observed (EC90) is calculated.[1]

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

Workflow Diagram

Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Adherent or suspension cells are seeded into 96-well plates at a specific density (e.g., 4 x 10⁴ cells/well) and allowed to attach or stabilize for 24 hours.[8]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

Incubation: Cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[8]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[2]

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production by macrophages, a key process in inflammation.

Workflow Diagram

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

This compound is an aporphine alkaloid with confirmed potent anthelmintic activity. While its full pharmacological profile remains to be explored, the known bioactivities of the aporphine alkaloid class suggest that this compound may also possess anticancer and anti-inflammatory properties. This guide provides the available quantitative data and detailed experimental protocols to facilitate further research into the therapeutic potential of this natural compound. Future studies should focus on screening this compound against a broader range of biological targets and elucidating its specific mechanisms of action and effects on cellular signaling pathways. Such research is crucial for unlocking the full therapeutic potential of this compound and other related aporphine alkaloids.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. ikm.org.my [ikm.org.my]

- 3. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes | MDPI [mdpi.com]

The Diverse Biological Activities of Neolitsine and Its Derivatives: A Technical Overview for Drug Discovery

An in-depth exploration of the anthelmintic, anti-inflammatory, anticancer, and antimicrobial potential of neolitsine and its synthetic analogs, providing researchers and drug development professionals with a comprehensive guide to their mechanisms of action, quantitative activity data, and detailed experimental methodologies.

This compound, a naturally occurring aporphine alkaloid, and its derivatives have emerged as a promising class of bioactive compounds with a diverse range of pharmacological activities. This technical guide consolidates the current scientific knowledge on the biological effects of these molecules, presenting key data in a structured format to facilitate research and development in therapeutics. This document details the anthelmintic, anti-inflammatory, anticancer, and antimicrobial properties of this compound derivatives, including quantitative data, experimental protocols, and insights into their underlying signaling pathways.

Anthelmintic Activity of (S)-Neolitsine

(S)-Neolitsine has demonstrated notable efficacy against parasitic nematodes, specifically Haemonchus contortus. This section provides quantitative data on its activity and the detailed protocol for the assay used.

Quantitative Data

| Compound | Assay | Target Organism | Parameter | Value | Reference |

| (S)-Neolitsine | Larval Development Assay | Haemonchus contortus | EC90 | 6.4 µg/mL | [1] |

Table 1: Anthelmintic Activity of (S)-Neolitsine. EC90 represents the concentration at which 90% of the larval motility is lost.

Experimental Protocol: Haemonchus contortus Larval Development Assay

The Haemonchus contortus larval development assay is a standard in vitro method to assess the efficacy of anthelmintic compounds. The protocol involves the following key steps:

-

Egg Recovery: H. contortus eggs are recovered from the feces of infected donor animals. The feces are dissolved in a saturated salt solution, and the eggs are isolated through a series of sieving and centrifugation steps.

-

Culture Preparation: The assay is typically performed in 24- or 96-well plates. Each well contains a specific number of H. contortus eggs in a culture medium supplemented with Escherichia coli and an antifungal agent to support larval development.

-

Compound Application: The test compound, in this case, (S)-neolitsine, is added to the wells at various concentrations. Control wells with no compound are also included.

-

Incubation: The plates are incubated at 27°C with a relative humidity of ≥ 80% for approximately six days, which is the normal duration for the development from egg to third-stage larvae (L3).

-

Larval Motility Assessment: After the incubation period, the motility of the larvae in each well is observed and quantified. The concentration of the compound that inhibits 90% of larval motility (EC90) is then determined.

Anti-inflammatory Activity of this compound Derivatives

Neolinulicin A and B, derivatives of this compound, have been identified as potent anti-inflammatory agents. Their activity is primarily attributed to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data

| Compound | Cell Line | Assay | Parameter | Value (µM) | Reference |

| Neolinulicin A | RAW 264.7 | Nitric Oxide Production Inhibition | IC50 | 3.5 - 20 | [2] |

| Neolinulicin B | RAW 264.7 | Nitric Oxide Production Inhibition | IC50 | 3.5 - 20 | [2] |

Table 2: Anti-inflammatory Activity of Neolinulicin A and B. IC50 represents the concentration required to inhibit 50% of nitric oxide production.

Experimental Protocol: Nitric Oxide Production Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in macrophage cell lines.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (Neolinulicin A and B) for a defined period.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.

-

IC50 Determination: The concentration of the compound that inhibits 50% of NO production (IC50) is calculated from the dose-response curve.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of sesquiterpenes, the class of compounds to which Neolinulicin A and B belong, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively. Neolinulicin A and B are thought to interfere with this pathway, leading to a reduction in the expression of iNOS and COX-2, and consequently, a decrease in the production of inflammatory mediators.

Anticancer and Antimicrobial Activities of Aporphine Alkaloids

While specific data for this compound derivatives in anticancer and antimicrobial applications are still emerging, the broader class of aporphine alkaloids, to which this compound belongs, has shown significant promise in these areas.

Anticancer Activity of Aporphine Alkaloids

Several aporphine alkaloids have demonstrated cytotoxicity against various cancer cell lines. The table below summarizes some of these findings.

| Compound | Cancer Cell Line | Parameter | Value (µM) | Reference |

| Liriodenine | A-549 (Lung), K-562 (Leukemia), HeLa (Cervical), MDA-MB (Breast) | IC50 | 7.4 - 8.8 (µg/mL) | [3] |

| Norushinsunine | A-549 (Lung), K-562 (Leukemia), HeLa (Cervical), MDA-MB (Breast) | IC50 | 7.4 - 8.8 (µg/mL) | [3] |

| Reticuline | A-549 (Lung), K-562 (Leukemia), HeLa (Cervical), MDA-MB (Breast) | IC50 | > 20 (µg/mL) | [3] |

| Laurotetanine | HeLa (Cervical) | CD50 | 2 (µg/mL) | [4] |

| N-methyllaurotetanine | HeLa (Cervical) | CD50 | 15 (µg/mL) | [4] |

| Oxostephanine | BC (Breast), MOLT-3 (Leukemia) | IC50 | 0.24, 0.71 (µg/mL) | [5] |

Table 3: Cytotoxic Activity of Selected Aporphine Alkaloids. IC50/CD50 represents the concentration required to cause 50% inhibition of cell growth or cell death.

Antimicrobial Activity of Aporphine Alkaloids

Aporphine alkaloids have also been investigated for their activity against various bacterial and fungal pathogens.

| Compound | Microorganism | Parameter | Value (µg/mL) | Reference |

| Thailandine | Mycobacterium tuberculosis H37Ra | MIC | 6.25 | [5] |

| Oliveridine | Yersinia enterocolitica | MIC | 25 (µmol/L) | [6] |

| Pachypodanthine | Yersinia enterocolitica | MIC | 100 (µmol/L) | [6] |

| Lysicamine | Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis | Inhibition Zone | 15.5, 13.3, 12.0 (mm) | [7] |

Table 4: Antimicrobial Activity of Selected Aporphine Alkaloids. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Conclusion and Future Directions

This compound and its derivatives represent a valuable scaffold for the development of new therapeutic agents. The demonstrated anthelmintic and anti-inflammatory activities, coupled with the promising anticancer and antimicrobial potential of the broader aporphine alkaloid class, highlight the need for further research. Future studies should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways for each biological activity will be crucial for optimizing their therapeutic potential and advancing these promising natural product-based compounds towards clinical applications. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this exciting class of molecules.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sapub.org [article.sapub.org]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. Aporphinoid alkaloids as antimicrobial agents against Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Neolitsine: A Comprehensive Technical Review of Its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolitsine, a naturally occurring aporphine alkaloid, has emerged as a compound of interest in the field of oncology. While research into its specific mechanisms is ongoing, preliminary data and studies on structurally similar compounds suggest a potential for anticancer activity. This technical guide provides a comprehensive review of the available literature on this compound and its close analogs, offering novel insights into its cytotoxic effects, potential signaling pathways, and experimental methodologies.

Cytotoxicity of this compound

Quantitative data on the cytotoxic effects of this compound against cancer cell lines is limited but indicative of its potential. A key study demonstrated its ability to inhibit cell proliferation with specific half-maximal inhibitory concentrations (IC50).

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 21.6[1][2] |

| 3T3 (Fibroblast) | 21.4[1][2] |

Inferred Mechanisms of Action: Insights from Structural Analogs

Due to the limited direct research on this compound's signaling pathways, this guide draws insights from studies on its structural analogs, namely Actinodaphnine and Liriodenine. These aporphine alkaloids share a similar core structure with this compound, suggesting that their mechanisms of action may be comparable.

Apoptosis Induction via NF-κB Inhibition (Inferred from Actinodaphnine)

Research on Actinodaphnine suggests that a key mechanism of its anticancer activity is the induction of apoptosis through the downregulation of the NF-κB signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death in cancer cells.

Caption: Inferred NF-κB signaling pathway inhibited by this compound.

Cell Cycle Arrest at G2/M Phase and Apoptosis (Inferred from Liriodenine)

Studies on Liriodenine, another aporphine alkaloid, have demonstrated its ability to induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells.[4][5][6][7] This suggests that this compound may also interfere with the cell division process, leading to cell death.

Caption: Inferred G2/M cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the MTT assay.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (RIPA buffer)

-

Proteinase and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration for the specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Novel Insights and Future Directions

The compiled data and inferred mechanisms presented in this guide offer novel insights into the potential of this compound as an anticancer agent. The cytotoxicity data, although limited, provides a foundation for further investigation into a broader range of cancer cell lines. The inferred involvement of the NF-κB and cell cycle machinery, based on structurally similar aporphine alkaloids, highlights key pathways that warrant direct investigation in the context of this compound treatment.

Future research should focus on:

-

Expanding Cytotoxicity Profiling: Evaluating the IC50 values of this compound across a diverse panel of human cancer cell lines.

-

Direct Mechanistic Studies: Investigating the direct effects of this compound on the STAT3, NF-κB, and PI3K/Akt signaling pathways in cancer cells through techniques such as Western blotting, reporter assays, and gene expression analysis.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify compounds with improved potency and selectivity.

By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anticancer drug can be elucidated, paving the way for its potential development and clinical application.

References

- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Actinodaphnine induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti‐Cancer Effect of Liriodenine on Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Neolitsine: A Promising Therapeutic Agent Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neolitsine, a naturally occurring aporphine alkaloid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its cytotoxic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the bioactivity, mechanism of action, and experimental evaluation of this promising molecule.

Core Therapeutic Potential

This compound has demonstrated noteworthy biological activity across different therapeutic areas, primarily as an anthelmintic, anti-inflammatory, and cytotoxic agent.

Anthelmintic Activity

Initial investigations into the therapeutic utility of this compound revealed its potent activity against parasitic worms. Specifically, (S)-neolitsine has been shown to be effective against the parasitic nematode Haemonchus contortus.

| Compound | Organism | Metric | Value |

| (S)-Neolitsine | Haemonchus contortus | EC90 | 6.4 µg/mL |

| Table 1: Anthelmintic Activity of (S)-Neolitsine |

Cytotoxic Activity against Cancer Cell Lines

While direct studies on this compound's cytotoxicity are limited, research on the broader class of neolignans and other aporphine alkaloids provides compelling evidence for its potential as an anticancer agent. Neolignans have exhibited significant cytotoxicity against a range of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1] Aporphine alkaloids, the class to which this compound belongs, have also shown cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7.[2][3]

| Compound Class | Cell Line | IC50 (µg/mL) |

| Neolignans | SK-Hep-1 | 0.018 - 0.423 |

| PC-3 | 0.018 - 0.423 | |

| DU-145 | 0.018 - 0.423 | |

| BT-20 | 0.018 - 0.423 | |

| SK-BR-3 | 0.018 - 0.423 | |

| T-47D | 0.018 - 0.423 | |

| HeLa | 0.018 - 0.423 | |

| T98G | 0.018 - 0.423 | |

| SK-MEL-28 | 0.018 - 0.423 | |

| Table 2: Cytotoxicity of Neolignans (a class of compounds related to this compound) against various cancer cell lines.[1] |

Anti-Inflammatory Potential

Aporphine alkaloids, as a class, are recognized for their anti-inflammatory properties.[4][5] The primary mechanism underlying this effect is believed to be the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] By inhibiting these pathways, aporphine alkaloids can suppress the production of pro-inflammatory cytokines and mediators. While specific quantitative data for this compound's anti-inflammatory activity is not yet available, its structural similarity to other active aporphine alkaloids suggests a strong potential in this area.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are likely mediated through its interaction with critical cellular signaling pathways. Based on the activity of related aporphine alkaloids, the following pathways are of high interest.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Aporphine alkaloids have been shown to inhibit this pathway, potentially by targeting the IKK complex or other upstream activators.[6]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Induction Pathway

In the context of cancer, the induction of apoptosis (programmed cell death) is a key therapeutic strategy. Aporphine alkaloids are known to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, also culminating in caspase activation.

Caption: Proposed apoptotic pathways induced by this compound.

Experimental Protocols

To facilitate further research on this compound, this section outlines the detailed methodologies for key experiments cited in the evaluation of related compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in stimulated immune cells.

Materials:

-

Immune cells (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells)

-

Complete culture medium

-

Lipopolysaccharide (LPS) for cell stimulation

-

This compound

-

TNF-α ELISA kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a negative control (unstimulated cells) and a positive control (LPS-stimulated cells without this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the positive control. Determine the IC50 value from a dose-response curve.

Caption: Workflow for the TNF-α inhibition assay.

Conclusion and Future Directions

This compound, an aporphine alkaloid, holds considerable promise as a therapeutic agent, with potential applications in parasitic diseases, cancer, and inflammatory disorders. While preliminary data on related compounds are encouraging, further research is imperative to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Quantitative analysis: Determining the specific IC50 values of this compound against a broad panel of cancer cell lines and for the inhibition of various inflammatory mediators.

-

Mechanistic studies: Identifying the precise molecular targets of this compound within the NF-κB, apoptosis, and other relevant signaling pathways.

-

In vivo efficacy: Evaluating the therapeutic efficacy of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

A thorough investigation into these areas will be crucial for the translation of this compound from a promising natural product into a clinically viable therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Isolating Neolitsine: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the isolation of neolitsine, a promising aporphine alkaloid, from plant material. The methodology is based on established principles of natural product chemistry and incorporates data from studies on Cassytha filiformis and other plants from the Lauraceae family, which are known sources of this compound. This compound has garnered interest for its potential pharmacological activities, making its efficient isolation a key step for further research and development.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in various plant species, notably within the Lauraceae family. It has been identified in plants such as Cassytha filiformis and species of the Neolitsea genus. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of biological activities. The efficient extraction and purification of this compound are crucial for its pharmacological evaluation and potential therapeutic applications.

Plant Material and Reagents

Plant Material

The primary source for this compound isolation is typically the aerial parts of Cassytha filiformis or the bark and leaves of Neolitsea species. The plant material should be properly identified and authenticated. For optimal extraction, the material should be air-dried or freeze-dried and then ground into a fine powder.

Reagents and Solvents